molecular formula C10H5F3N4S B5642755 8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

8-(2-thienyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B5642755
M. Wt: 270.24 g/mol
InChI Key: QLFDSPMFZPOZFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions. A study by Sallam et al. (2021) elaborates on a synthesis method involving dry dichloromethane, lutidine, and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate to synthesize a related compound (Sallam et al., 2021). This methodology is reflective of the complex synthesis processes typical for such compounds.

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using various spectroscopic techniques like IR, NMR, LC-MS, and XRD techniques. Sallam et al. (2021) used these methods to confirm the structure of a similar pyridazine derivative, highlighting the crystalline nature and molecular interactions within these compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyridazine derivatives often involve intermolecular interactions and formation of complex structures. As evidenced in studies by Sallam et al. (2021), these compounds exhibit interactions like C-H...N hydrogen bonds and C-Cl...cg interactions, which are critical in understanding their reactivity and chemical properties (Sallam et al., 2021).

Physical Properties Analysis

The physical properties, such as crystal system and space group, can be determined through X-ray diffraction techniques. For instance, the study by Sallam et al. (2021) describes the crystallization of a pyridazine compound in the monoclinic crystal system, providing insights into its solid-state characteristics (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, including the energy gap, reactivity descriptors, and intermolecular interaction energies, can be assessed through computational methods like Density Functional Theory (DFT) calculations. Sallam et al. (2021) conducted DFT calculations to compare theoretical and experimental values, providing a comprehensive understanding of the chemical properties of pyridazine derivatives (Sallam et al., 2021).

properties

IUPAC Name

8-thiophen-2-yl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N4S/c11-10(12,13)8-4-6(7-2-1-3-18-7)9-15-14-5-17(9)16-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFDSPMFZPOZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN3C2=NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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